molecular formula C7H10N2O2 B126422 (E)-2-Cyanoethyl 3-AMinobut-2-enoate CAS No. 88977-32-6

(E)-2-Cyanoethyl 3-AMinobut-2-enoate

Cat. No. B126422
CAS RN: 88977-32-6
M. Wt: 154.17 g/mol
InChI Key: QTKRICXKOUIGOK-AATRIKPKSA-N
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Description

(E)-2-Cyanoethyl 3-aminobut-2-enoate, also known as (E)-2-cyanoethyl-3-aminobut-2-enoate, is an organic compound and a derivative of the amino acid, L-alanine. It is a colorless liquid and has a variety of industrial and scientific applications. It is used in the synthesis of various compounds, as a reagent in organic synthesis, and as a reactant in pharmaceutical research. It is also utilized in the production of polymers and other polymeric materials.

Scientific Research Applications

Pharmaceutical Research

(E)-2-Cyanoethyl 3-AMinobut-2-enoate: is utilized in pharmaceutical research, particularly in the synthesis of cardiac drugs . It serves as an intermediate in the production of compounds that exhibit antihypertensive properties . This compound is instrumental in creating Nifedipine , which is used to treat hypertension and angina pectoris .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it is used as a reference standard . It helps in the quantitative analysis of pharmaceuticals by serving as a calibration standard in chromatographic techniques .

properties

IUPAC Name

2-cyanoethyl (E)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKRICXKOUIGOK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OCCC#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyanoethyl 3-AMinobut-2-enoate

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